

A Technical Guide to the Pharmacokinetics of Aopta

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Compound of Interest

Compound Name: Aopta

Cat. No.: B1240302

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Executive Summary

This document provides a comprehensive overview of the pharmacokinetic (PK) profile of **Aopta**, a novel investigational compound. The data herein is derived from a series of preclinical and early-phase clinical studies designed to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. This guide details the experimental methodologies employed, summarizes key quantitative findings in tabular format, and visualizes the metabolic pathways and experimental workflows to facilitate a deeper understanding for drug development professionals.

Pharmacokinetic Profile of Aopta

Aopta exhibits predictable pharmacokinetic properties following oral administration. It is rapidly absorbed, with plasma concentrations peaking between 2 and 4 hours post-dose. The compound is extensively metabolized, primarily via hepatic pathways, and its elimination is moderate. The following tables summarize the key pharmacokinetic parameters observed in human studies.

Data Presentation: Key Pharmacokinetic Parameters

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **Aopta** in Healthy Volunteers (Fasted)

Dose Group	N	C _{max} (ng/mL)	T _{max} (hr)	AUC _{0-t} (ng·hr/mL)	AUC _{0-inf} (ng·hr/mL)	t _{1/2} (hr)
10 mg	8	152.4 ± 25.1	2.0 (1.0 - 3.0)	1,180 ± 198	1,215 ± 205	10.5 ± 1.8
25 mg	8	388.9 ± 55.6	2.5 (1.5 - 4.0)	3,150 ± 450	3,245 ± 475	11.1 ± 2.0
50 mg	8	795.2 ± 110.3	2.5 (2.0 - 4.0)	6,870 ± 980	7,050 ± 1010	11.4 ± 1.9
100 mg	8	1610.7 ± 240.5	3.0 (2.0 - 4.0)	15,950 ± 2100	16,480 ± 2250	12.0 ± 2.2

Data are presented as mean ± standard deviation (SD), except for T_{max}, which is presented as median (range). C_{max}: Maximum observed plasma concentration. T_{max}: Time to reach C_{max}. AUC_{0-t}: Area under the plasma concentration-time curve from time 0 to the last measurable concentration. AUC_{0-inf}: Area under the plasma concentration-time curve from time 0 to infinity. t_{1/2}: Terminal elimination half-life.

Table 2: Effect of a High-Fat Meal on **Aopta** Pharmacokinetics (50 mg Dose)

Parameter	Fed State (N=12)	Fasted State (N=12)	Geometric Mean Ratio (Fed/Fasted)	90% CI
C _{max} (ng/mL)	580.5 ± 95.7	790.1 ± 105.2	0.74	0.68 - 0.81
AUC _{0-inf} (ng·hr/mL)	6,950 ± 995	7,010 ± 1005	0.99	0.91 - 1.08
T _{max} (hr)	4.5 (3.0 - 6.0)	2.5 (2.0 - 4.0)	-	-

Administration with a high-fat meal decreases the rate of absorption (lower C_{max}, delayed T_{max}) but does not significantly impact the overall extent of exposure (AUC).

Key Experimental Protocols

The data presented above were generated from rigorously controlled clinical studies. The following sections detail the methodologies for the core experiments.

Single Ascending Dose (SAD) Study Protocol

- **Study Design:** A randomized, double-blind, placebo-controlled, single-dose escalation study in healthy adult volunteers. Four cohorts (10 mg, 25 mg, 50 mg, 100 mg) were enrolled, with 8 subjects per cohort (6 active, 2 placebo).
- **Dosing:** Subjects received a single oral dose of **Aopta** or placebo following an overnight fast of at least 10 hours.
- **Sample Collection:** Serial venous blood samples were collected in K₂EDTA tubes pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose. Plasma was separated by centrifugation (1500g for 10 minutes at 4°C) and stored at -80°C until analysis.
- **Bioanalytical Method:** Plasma concentrations of **Aopta** and its primary metabolites were quantified using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

Food-Effect Study Protocol

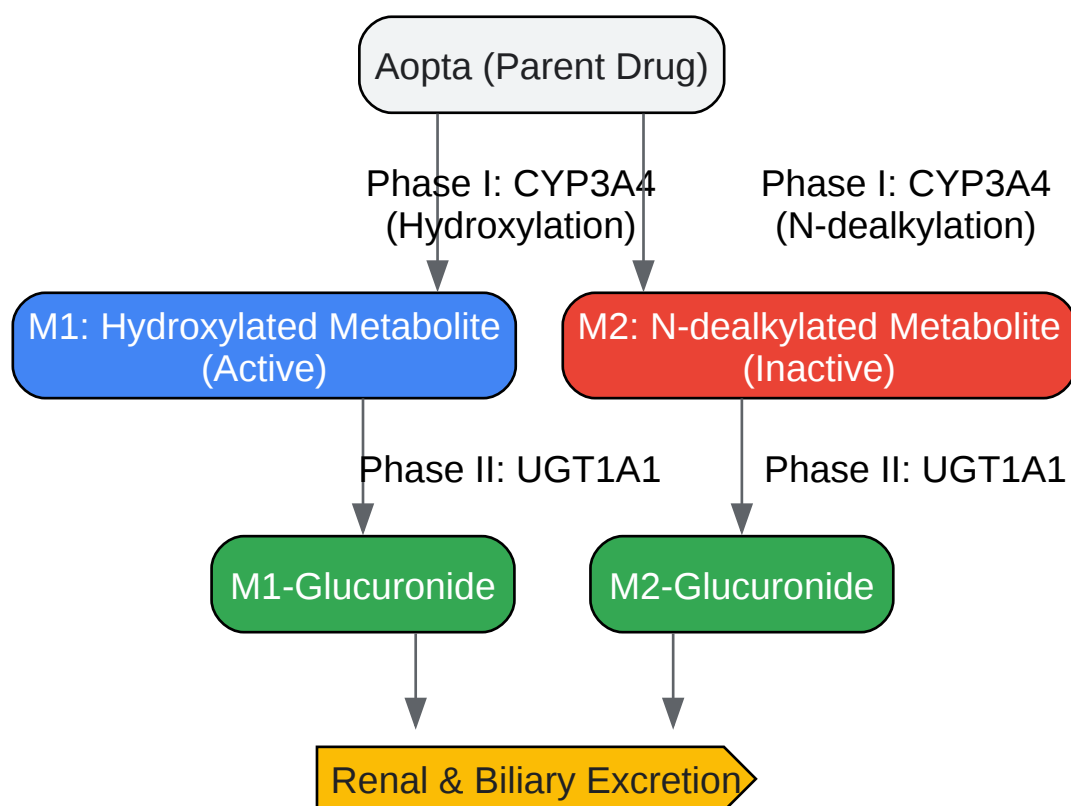
- **Study Design:** An open-label, randomized, two-period, two-sequence crossover study in healthy volunteers.
- **Dosing:** Subjects received a single 50 mg oral dose of **Aopta** on two separate occasions: once under fasted conditions (as described above) and once within 30 minutes of consuming a standardized high-fat, high-calorie breakfast (approx. 800-1000 kcal, with 50% of calories from fat). A washout period of 14 days separated the two dosing periods.
- **Sample Collection and Analysis:** Blood sampling and bioanalysis were performed as described in the SAD study protocol.

Metabolism and Signaling Pathways

Aopta is primarily cleared via hepatic metabolism. In vitro studies using human liver microsomes identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for its oxidative metabolism.

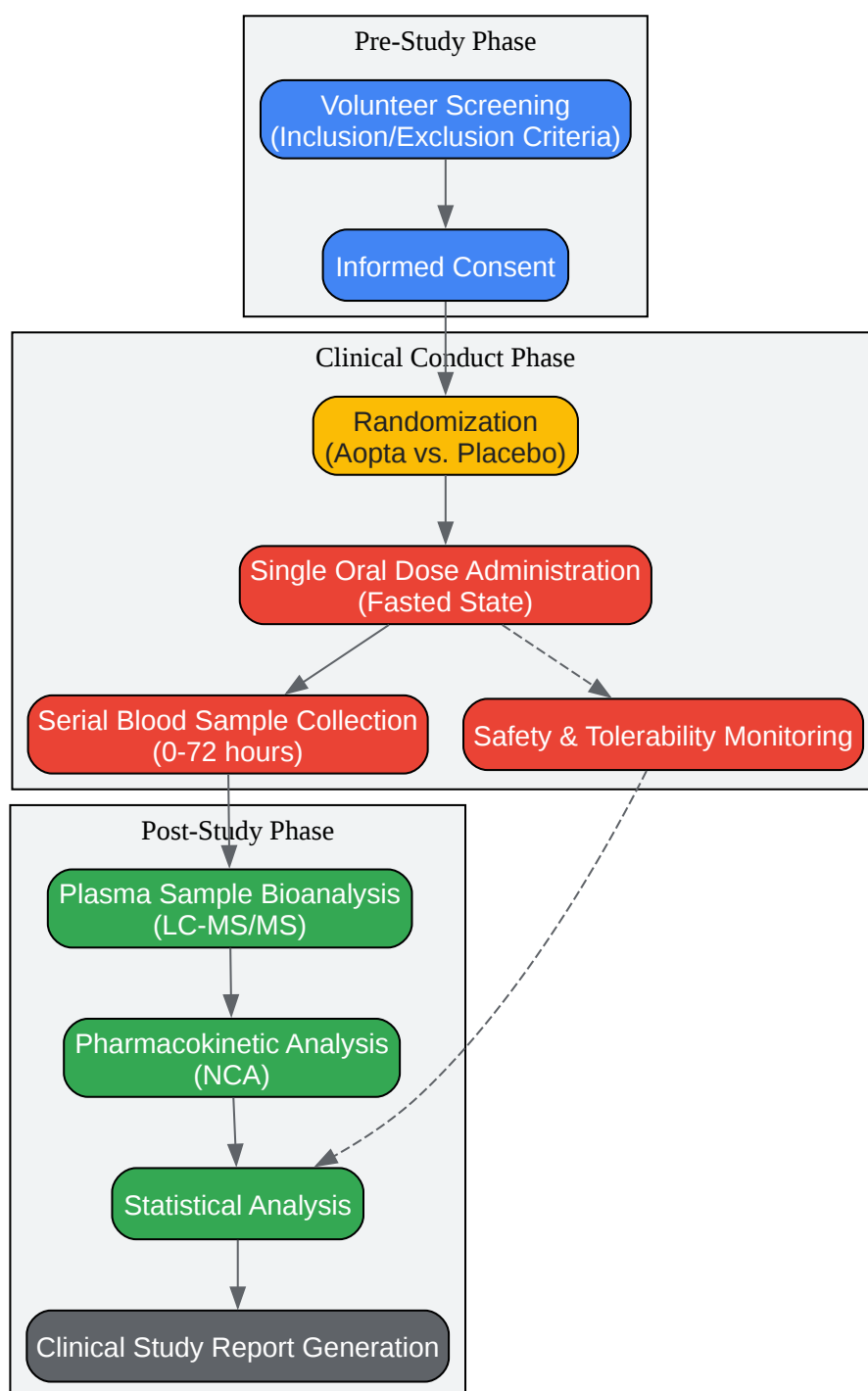
Visualizations

The following diagrams illustrate the primary metabolic pathway of **Aopta** and the workflow for the SAD clinical trial.



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Caption: Primary metabolic pathway of **Aopta** via Phase I and Phase II reactions.



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Caption: Experimental workflow for the Single Ascending Dose (SAD) study.

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